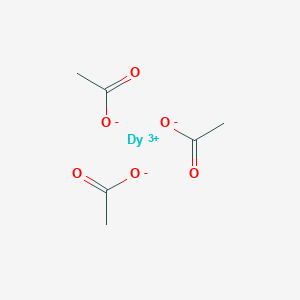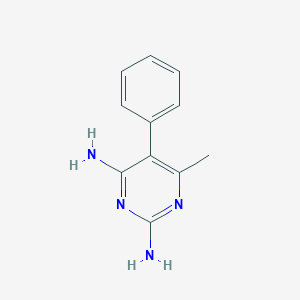
2,4-Diamino-5-phenyl-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-phenyl-6-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic compound that contains two nitrogen atoms and four carbon atoms in its ring structure. The compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 2,4-Diamino-5-phenyl-6-methylpyrimidine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria.
Effets Biochimiques Et Physiologiques
2,4-Diamino-5-phenyl-6-methylpyrimidine has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. The compound has also been found to have low toxicity in normal cells, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Diamino-5-phenyl-6-methylpyrimidine in lab experiments is its low toxicity in normal cells. This makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2,4-Diamino-5-phenyl-6-methylpyrimidine. One of the areas of interest is the development of new derivatives of the compound with improved solubility and efficacy. Another area of interest is the investigation of the compound's potential applications in other scientific fields, such as materials science and environmental science.
Conclusion:
In conclusion, 2,4-Diamino-5-phenyl-6-methylpyrimidine is a promising compound that has potential applications in various scientific fields. The synthesis method of the compound can be optimized to improve its yield. The compound has been extensively studied for its potential applications in medicinal chemistry, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is necessary to fully understand its potential applications and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2,4-Diamino-5-phenyl-6-methylpyrimidine can be achieved through various methods, including the reaction of 2,4-diaminopyrimidine with phenylisocyanate, and the reaction of 2,4-diaminopyrimidine with 3-phenylpropiolaldehyde. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
2,4-Diamino-5-phenyl-6-methylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit antitumor, antiviral, and antibacterial activities. It has been used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
Propriétés
Numéro CAS |
18588-50-6 |
|---|---|
Nom du produit |
2,4-Diamino-5-phenyl-6-methylpyrimidine |
Formule moléculaire |
C11H12N4 |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6-methyl-5-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15) |
Clé InChI |
RBOOBZAJMOATAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Autres numéros CAS |
18588-50-6 |
Synonymes |
2,4-diamino-5-phenyl-6-methylpyrimidine IEM 687 IEM-687 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



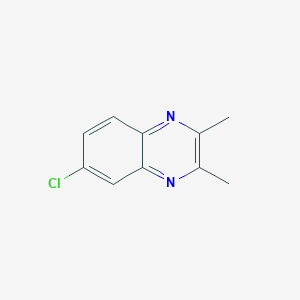
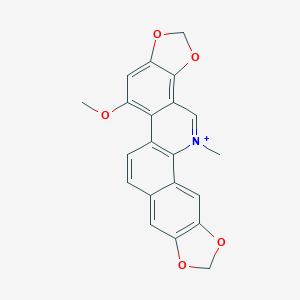
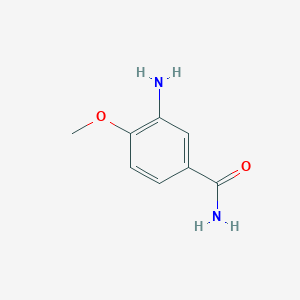
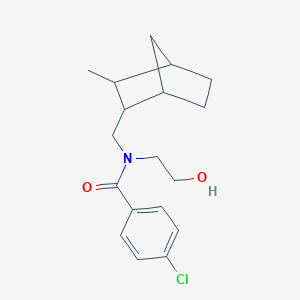
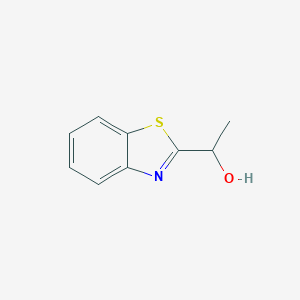
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
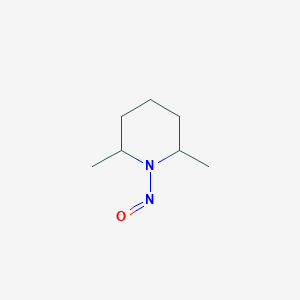
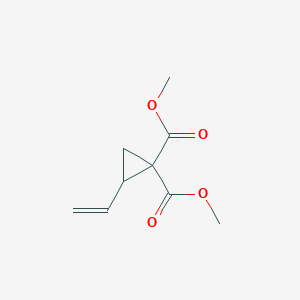
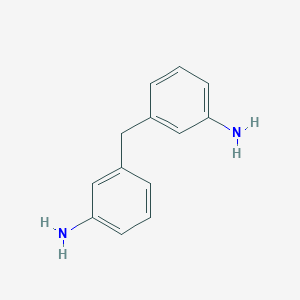
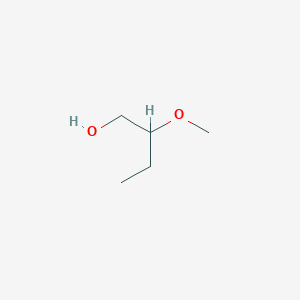
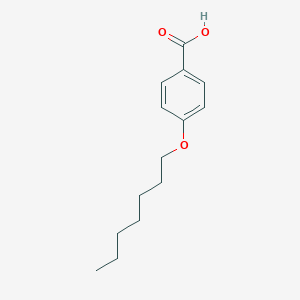
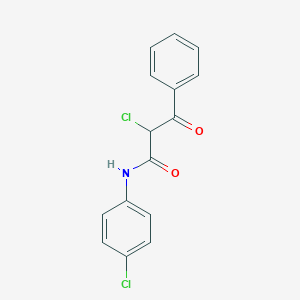
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
